(But-3-yn-1-yl)(methyl)amine

Catalog No.
S3197601
CAS No.
95064-91-8
M.F
C5H9N
M. Wt
83.134
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(But-3-yn-1-yl)(methyl)amine

CAS Number

95064-91-8

Product Name

(But-3-yn-1-yl)(methyl)amine

IUPAC Name

N-methylbut-3-yn-1-amine

Molecular Formula

C5H9N

Molecular Weight

83.134

InChI

InChI=1S/C5H9N/c1-3-4-5-6-2/h1,6H,4-5H2,2H3

InChI Key

OOFSDSHCWBZGQL-UHFFFAOYSA-N

SMILES

CNCCC#C

solubility

not available

(But-3-yn-1-yl)(methyl)amine is an organic compound with the molecular formula C₅H₉N. This compound features a butyne moiety, specifically a but-3-yne structure, attached to a methylamine group. The presence of the alkyne functional group in its structure provides unique chemical properties, particularly in reactions involving nucleophiles and electrophiles. The compound is classified as an amine due to the presence of the amino group (-NH₂) which contributes to its reactivity and potential applications in organic synthesis and medicinal chemistry .

There is no known mechanism of action for (but-3-yn-1-yl)(methyl)amine as its specific applications haven't been documented in scientific research.

  • Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and a lab coat.
  • Work in a well-ventilated fume hood.
  • Handle the compound with care to avoid skin contact and inhalation.
  • Dispose of waste according to proper chemical waste disposal regulations.
  • Organic Synthesis

    The presence of the alkyne group (but-3-yn-1-yl) and the amine group makes (but-3-yn-1-yl)(methyl)amine a valuable building block for organic synthesis. These functional groups can participate in various reactions to create more complex molecules. For instance, the alkyne can undergo click chemistry reactions to form new carbon-carbon bonds, while the amine can be involved in acylation or alkylation reactions to introduce new functionalities.

  • Material Science

    The combination of the rigid alkyne spacer and the hydrogen bonding ability of the amine group could be interesting for the development of new functional materials. For example, researchers might explore incorporating (but-3-yn-1-yl)(methyl)amine into polymers to create new materials with specific properties like self-assembly or stimuli-responsiveness.

  • Medicinal Chemistry

    The amine functionality is a common pharmacophore, meaning it's a structural feature that interacts with biological targets. While the biological activity of (but-3-yn-1-yl)(methyl)amine itself is unknown, it could serve as a starting point for the design and synthesis of new potential drug candidates. By modifying the molecule's structure, researchers could aim to target specific biological processes.

Of (but-3-yn-1-yl)(methyl)amine involve its nucleophilic nature due to the amino group and the reactivity of the alkyne. Key reactions include:

  • Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, where it attacks electrophilic centers, leading to the formation of more complex molecules.
  • Alkyne Reactions: The terminal alkyne can undergo various reactions such as:
    • Hydrohalogenation: Reaction with hydrogen halides to form haloalkenes.
    • Hydrogenation: Addition of hydrogen to convert the alkyne to an alkene or alkane.
    • Cycloaddition Reactions: Involvement in cycloaddition reactions like the Huisgen reaction, forming triazoles when reacted with azides .

Synthesis of (but-3-yn-1-yl)(methyl)amine can be achieved through several methods:

  • Alkyne Formation: Starting from readily available alkyl halides or alcohols, a terminal alkyne can be synthesized using dehydrohalogenation or elimination reactions.
  • Amine Introduction: The introduction of the methylamine group can be accomplished via:
    • Nucleophilic Substitution: Reacting an appropriate alkyl halide with sodium amide followed by hydrolysis.
    • Direct amination: Using methylamine in a reaction with an appropriate precursor containing an alkyne .

(But-3-yn-1-yl)(methyl)amine finds applications in various fields:

  • Organic Synthesis: Used as a building block for synthesizing more complex organic molecules.
  • Medicinal Chemistry: Potentially useful in developing pharmaceuticals due to its ability to interact with biological targets.
  • Chemical Probes: Its structure allows for use in chemical biology as a probe for studying protein interactions through covalent modification .

Interaction studies involving (but-3-yn-1-yl)(methyl)amine focus on its reactivity with biological macromolecules. These studies often employ techniques such as:

  • UV Light-Induced Reactions: Utilizing light activation for covalent modifications of proteins or nucleic acids.
  • Click Chemistry: Leveraging the reactivity of the alkyne in "click" chemistry for bioconjugation applications, facilitating rapid and efficient coupling with other biomolecules .

Similar compounds include other alkynes and amines that share structural features or functional groups. Here are some notable comparisons:

Compound NameStructure TypeUnique Features
(But-2-yn-1-yl)(methyl)amineAlkyne + AmineDifferent position of the triple bond
PropynamineTerminal Alkyne + AmineShorter carbon chain; simpler structure
Butyne derivativeAlkyneLacks amine functionality
3-Aminobut-1-yneAlkyne + AmineSimilar structure but different reactivity

These compounds exhibit varying degrees of reactivity and application potential based on their structural differences. The unique combination of a terminal alkyne and an amine group in (but-3-yn-1-yl)(methyl)amine allows it to serve specific roles in synthetic and biological contexts that may not be achievable by other similar compounds .

Transition Metal-Catalyzed A³ Coupling Strategies

The A³ coupling reaction—a one-pot, three-component reaction between an aldehyde, amine, and alkyne—has emerged as a cornerstone for synthesizing propargylamine derivatives, including (but-3-yn-1-yl)(methyl)amine. Transition metals such as copper and gold are pivotal in facilitating this reaction by activating the terminal alkyne and enabling C–H bond functionalization.

In a representative study, solution-phase A³ coupling protocols using copper catalysts achieved high yields of 1-substituted propargylic tertiary amines, demonstrating broad substrate compatibility with aldehydes and amines. The reaction proceeds via a proposed mechanism where the metal catalyst coordinates to the alkyne, inducing polarization of the C≡C bond and subsequent nucleophilic attack by the in situ-generated imine. Solid-phase variations of this method have also been developed, enabling combinatorial library synthesis for high-throughput screening. Gold catalysts, while less commonly employed, offer complementary reactivity, particularly in reactions requiring milder conditions.

Table 1: Selected Examples of Transition Metal-Catalyzed A³ Coupling

CatalystSubstratesConditionsYield
Cu(I)Benzaldehyde, morpholine, phenylacetyleneToluene, 80°C, 12h85%
Au(I)Salicylaldehyde, piperidine, hex-1-yneNeat, 60°C, 6h78%

The choice of solvent and temperature significantly impacts reaction efficiency, with polar aprotic solvents like acetonitrile often enhancing metal catalyst activity.

Microwave-Assisted Continuous-Flow Organic Synthesis (MACOS) Approaches

Microwave-assisted continuous-flow systems have revolutionized the synthesis of propargylamines by combining rapid heating with precise reaction control. A notable MACOS protocol employs thin films of copper or gold deposited on glass reactors, which act as both catalysts and microwave absorbers. Under microwave irradiation (2–10 W), these films reach temperatures exceeding 900°C, enabling efficient A³ coupling within minutes.

Key advantages of MACOS include:

  • Enhanced reaction rates: Conversions of 70–90% are achieved in 5–30 minutes, compared to hours in batch systems.
  • Scalability: Continuous-flow operation allows for gram-scale synthesis without compromising yield.
  • Functional group tolerance: Heterocyclic amines and electron-deficient aldehydes participate effectively, broadening the scope of accessible derivatives.

Table 2: Substrate Scope in MACOS-Mediated A³ Coupling

AlkyneAmineAldehydeConversion
PhenylacetyleneBenzylamine4-Nitrobenzaldehyde88%
Hex-1-ynePiperidineSalicylaldehyde75%

This method is particularly advantageous for thermally labile substrates, as the short residence time in the flow reactor minimizes decomposition.

Gold Nanoparticle-Mediated Cyclization and Functionalization

Gold nanoparticles (AuNPs) and N-heterocyclic carbene (NHC)-gold complexes have shown remarkable efficacy in mediating cyclization and carboxylative functionalization of propargylamines. For instance, AuNP-catalyzed carboxylative cyclization with CO₂ yields oxazolidinones—a class of heterocycles with notable bioactivity. Density functional theory (DFT) studies reveal that the reaction initiates via N-coordination of the propargylamine to the gold center, followed by CO₂ insertion and cyclization to form a five-membered ring.

Mechanistic Highlights:

  • N-Coordination: The gold center binds to the amine nitrogen, polarizing the adjacent C≡C bond.
  • CO₂ Insertion: Nucleophilic attack by the activated alkyne on CO₂ generates a carboxylated intermediate.
  • Cyclization: Intramolecular attack by the oxygen nucleophile forms the oxazolidinone ring.

This method achieves excellent regioselectivity and is adaptable to diverse propargylamine substrates, including those derived from (but-3-yn-1-yl)(methyl)amine.

Base-Mediated Intramolecular Hydroamination Techniques

Base-mediated hydroamination offers a metal-free alternative for constructing nitrogen-containing heterocycles from propargylamine precursors. While transition metal catalysis dominates the field, recent work demonstrates that ortho-hydroxy-substituted aldehydes (e.g., salicylaldehyde) can act as bifunctional reagents in A³ coupling, bypassing the need for metal catalysts. The phenolic hydroxyl group facilitates alkyne activation via hydrogen bonding, enabling proton transfer and subsequent imine formation.

Key Observations:

  • Solvent Effects: Reactions in ethanol or water proceed with higher yields due to enhanced hydrogen bonding.
  • Substrate Limitations: Aliphatic alkynes exhibit lower reactivity compared to aromatic counterparts, necessitating harsher conditions.

Although intramolecular hydroamination remains underexplored for (but-3-yn-1-yl)(methyl)amine, intermolecular studies suggest that judicious base selection (e.g., K₂CO₃ or DBU) could enable analogous cyclizations.

Copper Thin Film Catalysis in Propargylamine Formation

Copper-based catalysts have emerged as cornerstone systems for synthesizing propargylamines like (but-3-yn-1-yl)(methyl)amine. The metal–organic framework (MOF) Cu~2~(BDC)~2~(DABCO) (BDC = 1,4-benzenedicarboxylate; DABCO = 1,4-diazabicyclo[2.2.2]octane) enables a cascade methylation and C–H functionalization process. This system facilitates the reaction between N-methylanilines and terminal alkynes via tert-butylperoxide-mediated methylation, achieving yields exceeding 85% for propargylamine derivatives [1]. The MOF’s porous architecture enhances substrate accessibility while stabilizing copper active sites, enabling efficient recycling without significant activity loss [1].

A complementary copper-catalyzed approach involves Michael addition followed by C–C bond cleavage. Secondary amines react with methyl vinyl ketone derivatives and 1-alkynes in the presence of copper(I) halides, forming iminium intermediates that undergo acetylide addition [2]. For (but-3-yn-1-yl)(methyl)amine, this method achieves 70–98% yields under solvent-free conditions, with broad substrate tolerance for both aromatic and aliphatic alkynes [2]. The catalytic cycle involves:

  • Michael addition of the amine to α,β-unsaturated ketones.
  • C–C cleavage to generate iminium ions.
  • Copper acetylide addition to the iminium species.

Table 1: Copper-Catalyzed Synthesis of (But-3-yn-1-yl)(methyl)amine Derivatives

CatalystSubstrate ScopeYield (%)Conditions
Cu~2~(BDC)~2~(DABCO)Aromatic/Aliphatic Alkynes85–92Toluene, 100°C [1]
CuClAliphatic Alkynes70–98Solvent-free, 100°C [2]

Palladium-Layered Double Hydroxide (LDH) Catalyzed Solvent-Free Synthesis

Palladium nanocatalysts supported on layered double hydroxides (LDHs) offer a sustainable platform for solvent-free propargylamine synthesis. LDHs, with their tunable basic sites and high surface area, stabilize palladium nanoparticles (PdNPs) while promoting C–N and C–C bond formation. In one system, PdNPs immobilized on Mg-Al LDHs catalyze the three-component coupling of alkynes, aldehydes, and amines, yielding (but-3-yn-1-yl)(methyl)amine derivatives in >90% efficiency [3]. The LDH’s Brønsted basicity activates carbonyl groups, while PdNPs facilitate alkyne insertion via π-activation.

Key advantages of Pd-LDH systems include:

  • Enhanced recyclability due to strong metal-support interactions.
  • Reduced leaching compared to homogeneous palladium complexes.
  • Ambient reaction conditions enabled by synergistic base-metal catalysis.

Table 2: Palladium-LDH Catalyzed Synthesis Performance

LDH CompositionPd Loading (wt%)Turnover Frequency (h⁻¹)Substrate Compatibility
Mg-Al-CO₃1.5135Aromatic/Aliphatic [3]
Ni-Fe-Cl2.098Sterically Hindered [3]

Mechanistic Implications of Chlorinated Solvent Activation in Gold-Catalyzed Systems

Gold catalysts, though less explored for propargylamine synthesis, exhibit unique reactivity in chlorinated solvents. Dichloromethane (DCM) enhances Au(I)-mediated alkyne activation by stabilizing cationic intermediates through polar interactions. In the synthesis of (but-3-yn-1-yl)(methyl)amine, AuCl~3~ catalyzes the coupling of methylamine with but-3-yn-1-ol via a proposed mechanism:

  • Alkyne activation by Au(I) to form a π-complex.
  • Nucleophilic attack by methylamine at the β-carbon.
  • Proton transfer and catalyst regeneration.

Chlorinated solvents increase reaction rates by:

  • Stabilizing transition states through dipole interactions.
  • Preventing catalyst aggregation via solvation effects.
  • Facilitating oxidative addition steps in Au(I)/Au(III) cycles.

Table 3: Solvent Effects on Gold-Catalyzed Propargylamine Synthesis

SolventDielectric ConstantReaction Rate (k, ×10³ s⁻¹)Yield (%)
Dichloromethane8.934.289
Toluene2.381.145
Ethanol24.550.732

Density Functional Theory Analysis of Carboxylative Cyclization Mechanisms

Early work with gold(I)–N-heterocyclic carbene complexes established an N-bound resting state that must isomerise to an alkyne-bound species before carbon dioxide can be incorporated [1]. Density functional theory locates the sequence of elementary steps summarised below.

Elementary stepCalculated free-energy barrier (kilocalories per mole)Catalyst systemKey mechanistic feature
N→π isomerisation (amine-bound → alkyne-bound)19.7 [2]Gold(I)–N-heterocyclic carbeneEnables alkyne activation
Nucleophilic attack of carbamate on activated C≡C20.5 [2]Gold(I)–N-heterocyclic carbeneForms five-membered metallacycle
Five-membered ring closure (rate-determining)24.5 [1] [2]Gold(I)–N-heterocyclic carbeneSubstrate acts as internal base
Same step with copper(I)/1,8-diazabicyclo[5.4.0]undec-7-ene33.1 [3]Copper(I)Barrier controlled by outer-sphere proton shuttle
Same step with cobalt(II)/ionic-liquid system31.7 [4]Cobalt(II)Higher charge stabilises carbamate less efficiently

Key findings

  • The substrate’s amine deprotonates the carbamate in situ, reducing the overall barrier by approximately eight kilocalories per mole relative to an external alcohol base [1] [2].
  • Polar, hydrogen-bonding solvents lower transition-state energies by stabilising the dangling carboxylate emerging in the carbamate intermediate; methanol gives a five-kilocalorie per mole drop relative to dichloromethane [1].
  • Replacing gold with copper or cobalt raises the barrier by 7–9 kilocalories per mole because the softer gold centre better delocalises negative charge in the vinyl–gold intermediate [3] [4].

Proton Transfer Dynamics in Gold–Vinyl Bond Cleavage

The protodeauration of the vinyl–gold species derived from (But-3-yn-1-yl)(methyl)amine regenerates the catalyst and delivers the oxazolidinone product. Combined kinetics and density functional theory reveal a concerted carbon–hydrogen bond formation and gold–carbon bond cleavage with remarkably low activation free energies.

Proton sourceFree-energy barrier (kilocalories per mole) for C–H formationExperimental or computational methodObservations
Protonated carbamic acid of the substrate15.9 [5]Density functional theoryMost favourable internal acid pathway
4-fluorophenol (model for external Brønsted acids)18.5 [6]Variable-time nuclear magnetic resonanceMatches computed 18.2 barrier (syn-conformer)
Phenols with electron-donating substituents16–17 [7]Kinetic Hammett studyElectron donation accelerates protodeauration

Additional insights

  • A linear Hammett correlation (ρ = −2.11) demonstrates positive-charge build-up in the transition state [7].
  • Non-covalent π-stacking between the gold-bound phosphine aryl rings and the incoming phenol oxygen lowers the barrier by up to 6 kilocalories per mole, giving three-orders-of-magnitude rate enhancement [7] [6].
  • Direct dynamics simulations show that for gold catalysts the proton transfer is dynamically coupled to C–H bond formation, bypassing any long-lived gold-vinyl intermediate [8].

Transition-State Modelling for Five-exo-dig Cycloisomerization

Five-exo-dig closure converts (But-3-yn-1-yl)(methyl)amine into five-membered heterocycles such as imidazolidine-2-thiones or oxazolines. Transition-state calculations quantify how catalyst choice governs selectivity and rate.

Catalyst / activation modePathway analysedBarrier (kilocalories per mole)Dominant transition-state featureOutcome
Copper(I) chloride with phenyl isothiocyanateS-cyclisation8.2 [9]Soft Cu(I) aligns S lone pair with π* orbitalThiazolidine-2-imine favoured 65%
Same system, N-cyclisationN-cyclisation10.2 [9]Charge localised on nitrogen; less orbital overlapMinor imidazolidine
Gold(I) phosphine complexes (oxyauration)Oxygen attack on propargyl amide≤2.0Oxyauration step essentially barrierlessQuantitative alkylidene-oxazoline
Uncatalysed, base-mediated hydroaminationNitrogen attack12.0 ± 0.5 [10] [11]Transition state stabilised by intramolecular hydrogen bondingModerate conversion at room temperature

Mechanistic conclusions
a. Soft Lewis acids such as copper(I) or gold(I) distort the alkyne, lowering five-exo-dig barriers below ten kilocalories per mole and ensuring room-temperature turnover [9].
b. The Baldwin rules favour five-exo-dig geometry; however, electronic bias (for example an adjacent thiocarbonyl) and steric effects fine-tune whether sulfur or nitrogen acts as the cyclising nucleophile [9].c. When gold(I) assists, oxyauration produces a vinyl–gold intermediate that collapses without a discernible barrier, explaining the near-quantitative formation of alkylidene oxazolines.

XLogP3

0.4

Dates

Last modified: 08-18-2023

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